1H NMR and 13C NMR spectral data for N-ethyl-2-formylbenzamide
1H NMR and 13C NMR spectral data for N-ethyl-2-formylbenzamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-ethyl-2-formylbenzamide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-ethyl-2-formylbenzamide, a molecule incorporating both an amide and an aldehyde functional group on a benzene ring, represents a class of compounds with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of such organic compounds in solution.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-ethyl-2-formylbenzamide, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind spectral features, present detailed experimental protocols, and provide a robust framework for interpreting the NMR data of this and related molecules.
Molecular Structure and Spectroscopic Implications
The chemical structure of N-ethyl-2-formylbenzamide dictates its unique NMR fingerprint. The molecule consists of a 1,2-disubstituted (ortho) benzene ring bearing a formyl (-CHO) group and an N-ethylcarboxamide (-CONHCH₂CH₃) group. This specific arrangement creates a distinct electronic and steric environment for each nucleus, which is directly reflected in the NMR spectrum.
Several key structural features are critical to understanding the spectra:
-
Aromatic System: The benzene ring contains four protons, the chemical shifts of which are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.
-
Aldehyde Group: The formyl proton is highly sensitive to the anisotropic effect of its carbonyl group, resulting in a characteristic downfield chemical shift.[2][3]
-
N-Ethyl Amide Group: This side chain features a methylene (CH₂) group and a methyl (CH₃) group, which are coupled to each other, giving rise to predictable splitting patterns.
-
Rotational Isomers (Rotamers): Due to the partial double-bond character of the amide C-N bond, rotation can be hindered. This may lead to broadening of signals for nuclei near the amide group, or even the appearance of two distinct sets of signals if the rotation is slow on the NMR timescale at the analysis temperature.[4]
Caption: Structure of N-ethyl-2-formylbenzamide with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The signals are analyzed based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to spin-spin coupling).[1]
Predicted Peak Assignments and Rationale:
-
Aldehyde Proton (H¹⁰): This proton is expected to be the most deshielded, appearing as a singlet in the δ 9.5-10.5 ppm region.[2][5] Its significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the attached carbonyl group.
-
Aromatic Protons (H³-H⁶): These four protons will resonate in the δ 7.2-8.5 ppm range.[6] Due to the ortho-disubstitution, they will form a complex, coupled system. H⁶, being ortho to the electron-withdrawing amide carbonyl, and H³, being ortho to the aldehyde, are expected to be the most downfield in this region. The protons will likely appear as overlapping multiplets (e.g., doublets or triplets of doublets).
-
Amide Proton (HN): The amide proton typically appears as a broad singlet between δ 5.5 and 8.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects. The coupling to the adjacent CH₂ group may be observed, resulting in a broad triplet.
-
Methylene Protons (H⁸): The two protons of the ethyl group's CH₂ are adjacent to the nitrogen atom, which deshields them. They are expected to resonate around δ 3.3-3.6 ppm. Due to coupling with the three protons of the methyl group, the signal will be a quartet (J ≈ 7.2 Hz).
-
Methyl Protons (H⁹): The three protons of the ethyl group's CH₃ are the most shielded in the molecule, appearing upfield around δ 1.1-1.4 ppm. They are coupled to the two protons of the methylene group, resulting in a triplet (J ≈ 7.2 Hz).
Table 1: Predicted ¹H NMR Spectral Data for N-ethyl-2-formylbenzamide
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| H⁹ (-CH₃) | 1.1 - 1.4 | Triplet (t) | ~ 7.2 | 3H |
| H⁸ (-CH₂) | 3.3 - 3.6 | Quartet (q) | ~ 7.2 | 2H |
| HN (-NH) | 5.5 - 8.5 | Broad Singlet (br s) | - | 1H |
| H³-H⁶ (Ar-H) | 7.2 - 8.5 | Multiplet (m) | - | 4H |
| H¹⁰ (-CHO) | 9.5 - 10.5 | Singlet (s) | - | 1H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a complementary view of the carbon skeleton.[1]
Predicted Peak Assignments and Rationale:
-
Aldehyde Carbonyl (C¹⁰): This is typically the most downfield carbon, appearing in the δ 190-200 ppm range, a characteristic region for aldehydes.[2]
-
Amide Carbonyl (C⁷): The amide carbonyl carbon is also significantly deshielded but appears upfield relative to the aldehyde, typically in the δ 165-175 ppm range.
-
Aromatic Carbons (C¹-C⁶): Six distinct signals are expected in the δ 120-140 ppm region. The two carbons directly attached to the substituents (C¹ and C²) will be quaternary and often have lower intensity. Their exact shifts are influenced by the substituent effects of the formyl and amide groups. The remaining four protonated carbons (C³-C⁶) will have higher intensities.
-
Methylene Carbon (C⁸): The ethyl CH₂ carbon, bonded to nitrogen, will appear around δ 35-45 ppm.
-
Methyl Carbon (C⁹): The terminal ethyl CH₃ carbon is the most shielded carbon in the molecule, resonating at approximately δ 14-16 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for N-ethyl-2-formylbenzamide
| Atom Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C⁹ (-CH₃) | 14 - 16 |
| C⁸ (-CH₂) | 35 - 45 |
| C³-C⁶ (Ar-CH) | 120 - 135 |
| C¹, C² (Ar-C) | 130 - 145 |
| C⁷ (-C=O, Amide) | 165 - 175 |
| C¹⁰ (-C=O, Aldehyde) | 190 - 200 |
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is paramount. The following section details a self-validating protocol for the analysis of N-ethyl-2-formylbenzamide.
1. Sample Preparation
The integrity of the final spectrum begins with meticulous sample preparation.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its good solubilizing power and relatively simple residual solvent signal. If the compound has poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum.[4][7]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. To ensure a homogeneous solution, gently vortex the vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6][7]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).
2. NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.[4]
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field. Shim the magnetic field to maximize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed, typically ranging from 128 to 1024 or more.
-
3. Data Processing and Analysis
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum. Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[4]
-
Interpretation: Peak pick all signals to determine their precise chemical shifts. For the ¹H spectrum, integrate the signals to determine the relative proton counts and analyze the multiplicities and coupling constants to establish connectivity. Assign all signals to the corresponding nuclei in the molecule.
Caption: Workflow for NMR spectral analysis of N-ethyl-2-formylbenzamide.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of N-ethyl-2-formylbenzamide. By understanding the influence of the molecule's distinct functional groups—the aromatic ring, aldehyde, and N-ethyl amide—on chemical shifts and coupling patterns, researchers can confidently assign each signal. The protocols and predictive data outlined in this guide serve as a robust framework for the analysis of this and structurally related compounds, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical sciences.[1]
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